4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a thiadiazole moiety
Preparation Methods
The synthesis of 4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the chromen-2-one derivative with a thiadiazole precursor, often under reflux conditions in the presence of a suitable catalyst.
Final coupling: The final product is obtained by coupling the intermediate with a phenyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial and fungal strains.
Material Science: It has been investigated for its potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound has been studied for its potential as an enzyme inhibitor, with applications in the development of new therapeutic agents for diseases such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. The chromen-2-one core may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar antimicrobial and enzyme inhibitory activities.
Chromen-2-one derivatives: Compounds with the chromen-2-one core structure are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in the combination of the chromen-2-one and thiadiazole moieties, which may confer enhanced biological activity and specificity compared to other compounds.
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]chromen-2-one |
InChI |
InChI=1S/C19H14N2O3S/c1-11-10-16(22)24-17-12(2)15(9-8-14(11)17)23-19-21-20-18(25-19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
XSJQLTJGVKHPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC3=NN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.